Apelin-13

Vue d'ensemble

Description

L’Apélin-13 est un peptide qui sert de ligand endogène pour le récepteur APJ. Le récepteur APJ, un récepteur couplé aux protéines G, est exprimé dans divers organes et tissus, y compris le système nerveux central et le système cardiovasculaire. La découverte de l’Apélin-13 en tant que ligand APJ a été confirmée par le professeur Fuijio en 1998 .

Méthodes De Préparation

L’Apélin-13 est dérivé d’une protéine précurseur contenant 77 acides aminés avec un peptide signal à l’extrémité N. Après clivage dans le réticulum endoplasmique, un peptide actif contenant 55 acides aminés est formé. Différentes isoformes d’Apélin sont classées en fonction de la longueur de leurs produits finaux : apélin-36, apélin-17 et apélin-13. Il est intéressant de noter que les formes plus courtes d’Apélin, telles que l’apélin-13, semblent présenter une activité plus forte .

Analyse Des Réactions Chimiques

Macrocyclization Strategies

Macrocyclization has been employed to improve Apelin-13's proteolytic stability while retaining receptor affinity. Systematic studies identified optimal cyclization sites:

Key Insight : Cyclization between positions 4–8 (via lactam bridge) preserved APJ activation (EC<sub>50</sub> = 0.5 nM) and increased plasma half-life by >10-fold .

C-Terminal Modifications

The C-terminal phenylalanine (Phe<sup>13</sup>) is critical for receptor interaction. Modifications here significantly alter signaling:

Structural Basis : Hydrophobic interactions between Phe<sup>13</sup> and APJ residues (e.g., Y299<sup>7.43</sup>) stabilize the active receptor conformation .

N-Terminal Pyroglutamylation

This compound undergoes spontaneous N-terminal pyroglutamate (pGlu) formation under physiological conditions:

- Reaction : Gln<sup>1</sup> cyclizes to pGlu via intramolecular condensation, enhancing resistance to aminopeptidase degradation .

- Impact : Pyroglutamylated this compound shows 3-fold higher plasma stability (t<sub>1/2</sub> = 45 min) compared to the non-modified form .

Alanine Scanning and Critical Residues

Systematic alanine substitutions identified key functional residues:

Structural Confirmation : Cryo-EM studies show Met<sup>11</sup> forms hydrophobic contacts with APJ residues F110<sup>3.33</sup> and L201<sup>5.38</sup>, essential for receptor activation .

Oxidative Modifications

This compound’s methionine residue (Met<sup>11</sup>) is susceptible to oxidation:

- Reaction : Met<sup>11</sup> → Methionine sulfoxide under oxidative stress.

- Impact : Oxidized this compound loses APJ binding (IC<sub>50</sub> >1,000 nM) and fails to inhibit cAMP production .

Peptide Hybridization

Hybrid analogs combining this compound with other bioactive sequences have been explored:

Applications De Recherche Scientifique

Neuroprotective Applications

Mechanisms of Action:

Apelin-13 has been shown to exert neuroprotective effects, particularly in neurodegenerative conditions such as Alzheimer's disease and ischemic brain injury. Research indicates that this compound inhibits apoptosis and excitotoxicity in neuronal cells, promoting cell survival under oxidative stress. It modulates the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax, thereby reducing neuronal cell death .

Case Studies:

- Alzheimer's Disease: Studies demonstrate that this compound treatment can significantly reduce levels of pro-inflammatory cytokines like interleukin-1β and tumor necrosis factor-α in animal models of Alzheimer's disease .

- Ischemic Injury: In models of cerebral ischemia, this compound administration has been associated with decreased autophagy-related markers and enhanced neuronal survival .

Metabolic Regulation

Role in Metabolism:

this compound is implicated in the regulation of energy homeostasis and metabolic diseases. It influences food intake, energy expenditure, and lipid metabolism. Research highlights its anti-inflammatory properties, which are crucial for managing obesity and related metabolic disorders .

Case Studies:

- Obesity Management: In experimental models, this compound administration resulted in reduced body weight gain and improved lipid profiles, showcasing its potential as a therapeutic agent for obesity .

- Diabetes: Evidence suggests that this compound can ameliorate diabetic complications by enhancing insulin sensitivity and reducing oxidative stress .

Cardiovascular Health

Cardioprotective Effects:

this compound plays a vital role in cardiovascular physiology by promoting vasodilation, improving cardiac contractility, and protecting against ischemic damage. It enhances endothelial function and stimulates angiogenesis through the upregulation of growth factors such as platelet-derived growth factor-BB .

Case Studies:

- Heart Failure: Clinical studies indicate that this compound levels are often reduced in heart failure patients. Supplementation has shown promise in improving cardiac function and reducing symptoms .

- Ischemia-Reperfusion Injury: In models of cardiac ischemia-reperfusion injury, this compound administration has been linked to reduced myocardial damage and improved recovery outcomes .

Exercise Physiology

Impact on Physical Performance:

Recent research suggests that this compound may enhance exercise performance by modulating metabolic responses during physical activity. It is believed to influence muscle metabolism and recovery post-exercise .

Case Studies:

- Endurance Training: Studies indicate that this compound levels increase following endurance training, suggesting a role in adaptation to exercise stress and recovery processes .

Summary Table of Applications

Mécanisme D'action

Le mécanisme précis par lequel l’Apélin-13 exerce ses effets implique des interactions avec le récepteur APJ. Ce récepteur peut former des hétérodimères avec d’autres récepteurs cellulaires, tels que le récepteur de l’angiotensine II (AT1) et le récepteur opioïde kappa, suggérant une interaction complexe dans divers processus physiologiques .

Comparaison Avec Des Composés Similaires

L’Apélin-13 se distingue par ses propriétés uniques et ses interactions spécifiques avec le récepteur APJ. S’il existe d’autres isoformes d’Apélin (Apélin-36 et Apélin-17), l’activité distincte de l’Apélin-13 justifie des recherches plus approfondies .

Activité Biologique

Apelin-13 is a peptide derived from the apelin family, which plays a significant role in various physiological processes, particularly in the cardiovascular and nervous systems. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is a 13-amino acid peptide that acts as an endogenous ligand for the APJ receptor (also known as the apelin receptor). It is involved in multiple biological functions, including regulation of blood pressure, modulation of appetite, and neuroprotection.

Binding Affinity and Receptor Interaction

This compound exhibits a high binding affinity for the APJ receptor. The effective concentration (EC50) for this compound is approximately 0.37 nM, indicating its potent activity in vascular effects both in vitro and in vivo . The interaction with APJ receptors triggers downstream signaling pathways that influence cardiovascular function and metabolic processes.

Vasodilatory Effects

This compound has been shown to induce vasodilation, which is crucial for regulating blood pressure. Studies indicate that this compound can decrease blood pressure in anesthetized rats and increase forearm blood flow in human volunteers . This vasodilatory effect is mediated through nitric oxide release and other signaling pathways associated with endothelial function.

Table 1: Summary of Biological Activities of this compound

Case Studies

- Cardiovascular Effects : A study demonstrated that this compound infusion resulted in a significant decrease in blood pressure and increased cardiac output. This was attributed to enhanced endothelial function and improved vascular reactivity .

- Neuroprotective Role : In models of Huntington's disease, this compound administration led to improved motor function and reduced inflammatory markers. This suggests a potential therapeutic role for this compound in neurodegenerative diseases .

- Metabolic Regulation : Research indicates that intracerebroventricular injection of this compound can significantly reduce food intake in rats, highlighting its role in appetite regulation and energy homeostasis .

Propriétés

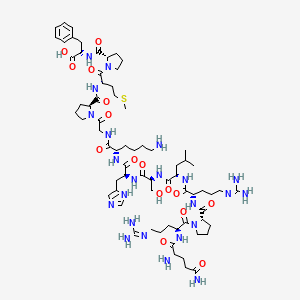

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCCRHIAIBQDPX-PEWBXTNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H111N23O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1550.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.